Sitafloxacine hydrate

Vue d'ensemble

Description

Sitafloxacin hydrate is a broad-spectrum fluoroquinolone antibiotic developed by Daiichi Sankyo Co., Ltd. It is marketed under the trade name Gracevit in Japan. This compound is known for its high potency and effectiveness against a wide range of bacterial infections, including those caused by Gram-positive, Gram-negative, anaerobic, and atypical pathogens .

Applications De Recherche Scientifique

Sitafloxacin hydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of fluoroquinolones in various chemical reactions.

Medicine: Used to treat respiratory tract infections, urinary tract infections, and skin infections. .

Industry: Employed in the development of new antibacterial agents and formulations.

Mécanisme D'action

Sitafloxacin hydrate, also known as Sitafloxacin monohydrate, is a potent fluoroquinolone antibiotic that has been developed to combat a wide range of bacterial infections . This article will delve into the various aspects of its mechanism of action.

Target of Action

Sitafloxacin primarily targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, and repair .

Mode of Action

Sitafloxacin interacts with its targets (DNA gyrase and topoisomerase IV) by inhibiting their activity . This inhibition disrupts the process of bacterial DNA synthesis, thereby preventing the bacteria from replicating and ultimately leading to their death .

Biochemical Pathways

Sitafloxacin’s action on DNA gyrase and topoisomerase IV affects the DNA replication and transcription pathways in bacteria . By inhibiting these enzymes, Sitafloxacin disrupts these pathways, preventing the bacteria from multiplying and spreading.

Pharmacokinetics

It is known that sitafloxacin is administered orally and has a high bioavailability . The main metabolite of Sitafloxacin is the ester glucuronide, which accounts for a significant portion of the dose in serum and urine . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Sitafloxacin.

Result of Action

The molecular and cellular effects of Sitafloxacin’s action result in the death of the bacteria. By inhibiting key enzymes involved in DNA replication and transcription, Sitafloxacin prevents the bacteria from multiplying. This halts the spread of the bacterial infection and allows the body’s immune system to eliminate the remaining bacteria .

Action Environment

The efficacy and stability of Sitafloxacin can be influenced by various environmental factors. For instance, the presence of other medications can affect the absorption and efficacy of Sitafloxacin . Additionally, the pH level of the environment can impact the stability of Sitafloxacin. More research is needed to fully understand how different environmental factors influence the action of Sitafloxacin.

Analyse Biochimique

Biochemical Properties

Sitafloxacin hydrate works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . Even for the strains with mutations in quinolone resistance-determining region (QRDR), Sitafloxacin hydrate still has potent inhibitory activity on the gyrase and topoisomerase IV . This makes Sitafloxacin hydrate relatively more active against the strains resistant to other quinolones .

Cellular Effects

Sitafloxacin hydrate has been found to be very active against many clinical isolates, including methicillin-resistant staphylococci, Streptococcus pneumoniae, and other streptococci with reduced susceptibility to levofloxacin and other quinolones . It has also demonstrated activity against clinical isolates of Klebsiella pneumoniae, Enterobacter cloacae, Pseudomonas aeruginosa with some activity against quinolone-resistant strains, and Acinetobacter baumannii . The in vitro activity against anaerobes is comparable to imipenem or metronidazole .

Molecular Mechanism

Sitafloxacin hydrate exerts its effects at the molecular level by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Sitafloxacin hydrate prevents the bacteria from replicating and repairing their DNA, leading to bacterial death .

Temporal Effects in Laboratory Settings

The stability of Sitafloxacin hydrate in laboratory settings is indicated by its solubility in DMSO at 8.9 mg/mL . It is insoluble in water . It is recommended to store the product in sealed, cool, and dry conditions . For obtaining a higher solubility, the tube can be warmed at 37° and shaken in the ultrasonic bath for a while .

Metabolic Pathways

It is known that fluoroquinolones like Sitafloxacin hydrate generally undergo metabolism in the liver, primarily by the cytochrome P450 enzyme system .

Subcellular Localization

As a fluoroquinolone antibiotic, it is generally known to act within the bacterial cell where it inhibits DNA gyrase and topoisomerase IV, enzymes found in the cytoplasm that are essential for DNA replication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sitafloxacin hydrate involves multiple steps, starting from the preparation of key intermediates. One efficient method includes the preparation of the intermediate (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate. This intermediate is synthesized through a series of reactions involving specific reagents and conditions . The final step involves the crystallization and purification of sitafloxacin hydrate to obtain the desired product .

Industrial Production Methods: Industrial production of sitafloxacin hydrate involves scaling up the laboratory synthesis process. The production process includes the preparation of granules or tablets, where sitafloxacin hydrate is mixed with pharmaceutically acceptable excipients to improve its stability and bioavailability .

Analyse Des Réactions Chimiques

Types of Reactions: Sitafloxacin hydrate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield hydroxy derivatives .

Comparaison Avec Des Composés Similaires

- Levofloxacin

- Ciprofloxacin

- Moxifloxacin

- Gatifloxacin

- Tosufloxacin

- Sparfloxacin

Comparison: Sitafloxacin hydrate is unique due to its enhanced ability to penetrate bacterial cell walls and its potent activity against a wide spectrum of bacteria, including strains resistant to other fluoroquinolones. It exhibits dual activity against pneumococcal DNA gyrase and topoisomerase IV, making it more effective than some of its counterparts .

Propriétés

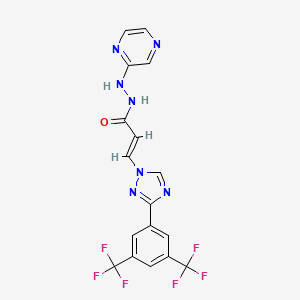

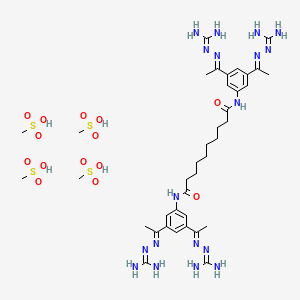

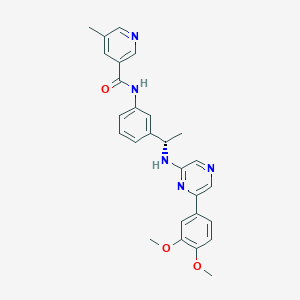

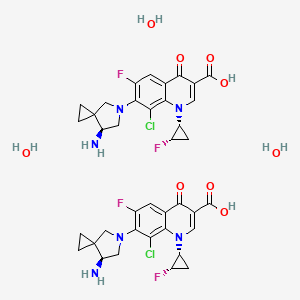

IUPAC Name |

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCJYRJLOUSQBW-JJZGMWGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163253-37-0 | |

| Record name | Sitafloxacin monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAFLOXACIN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IP57B62B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.